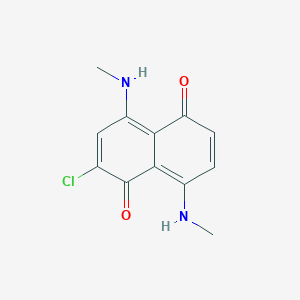
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of two methylamino groups and a chlorine atom attached to the naphthoquinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- typically involves the following steps:
Starting Material: The synthesis begins with 1,5-naphthoquinone as the starting material.
Chlorination: The first step involves the chlorination of 1,5-naphthoquinone to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated intermediate is then subjected to amination reactions to introduce the methylamino groups at the 4 and 8 positions. This can be done using methylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学的研究の応用
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. The molecular targets and pathways involved include mitochondrial dysfunction and activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
2-Chloro-1,4-naphthoquinone: Similar structure but lacks the methylamino groups.
4,8-Dimethylamino-1,5-naphthoquinone: Similar structure but lacks the chlorine atom.
2,3-Dichloro-1,4-naphthoquinone: Contains two chlorine atoms but lacks the methylamino groups.
Uniqueness
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
135790-40-8 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC名 |
6-chloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-7-3-4-9(16)10-8(15-2)5-6(13)12(17)11(7)10/h3-5,15,17H,1-2H3 |
InChIキー |
QDZYGMLRYFGURB-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C=CC2=NC)O)Cl |
異性体SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
正規SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
同義語 |
1,5-Naphthalenedione, 2-chloro-4,8-bis(methylamino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















